REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24](=O)[CH3:25])[CH:22]=2)[S:17][CH2:16][CH2:15]1.P(Cl)(OCC)(OCC)=O.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.CCCCCC>[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]#[CH:25])[CH:22]=2)[S:17][CH2:16][CH2:15]1 |f:4.5|
|
Name
|
|
Quantity
|
1.441 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.4 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C(C)=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.507 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
28.481 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
28.8 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring this solution at -78 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78 degrees C
|
Type
|
STIRRING
|
Details
|
After another hour of stirring at -78 degrees C
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
STIRRING
|
Details
|
where it was stirred for 3.75 hours
|
Duration
|
3.75 h
|
Type
|
CUSTOM
|
Details
|
at -78 degrees C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the solution stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 5×50 ml pentane
|
Type
|
WASH
|
Details
|
the combined organic fractions washed with 3 N hydrogen chloride, water, saturated NaHCO3 and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue purified by kugelrohr distillation (100 degrees C., 0.7 mm)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |